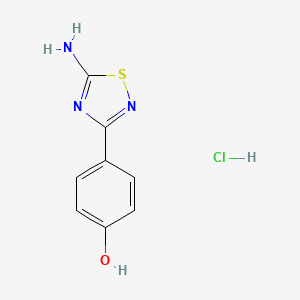

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride

Description

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at position 5 and a phenol moiety at position 2. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. This compound is structurally distinct from cephalosporins like cefozopran hydrochloride, where the 5-amino-1,2,4-thiadiazole group is part of a β-lactam antibiotic framework .

Properties

IUPAC Name |

4-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5;/h1-4,12H,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCXUDXNXWEMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377034-72-3 | |

| Record name | 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Ethers and esters.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. Studies have shown that derivatives of 1,3,4-thiadiazole, including those with the aminophenol structure, demonstrate activity against a variety of pathogens:

- Bacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, chlorinated derivatives were found to exhibit minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL against S. aureus and B. subtilis .

- Fungal Activity : The compound also shows antifungal activity against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to standard antifungal agents .

Antiviral Properties

Recent studies have indicated that derivatives of 1,3,4-thiadiazole may possess antiviral activity. The pharmacological profile of these compounds suggests potential efficacy against various viral infections due to their ability to inhibit viral replication mechanisms . This opens avenues for research into their use in treating viral diseases.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazole derivatives are notable. Research has indicated that compounds with this scaffold can reduce inflammation in various models. For example, certain derivatives have been linked to analgesic effects, providing potential therapeutic options for pain management .

Corrosion Inhibition

Beyond biological applications, 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride has been studied for its potential as a corrosion inhibitor in metals. Its effectiveness in preventing corrosion in mild steel when exposed to acidic environments has been documented, indicating its utility in industrial applications .

Synthesis of Complexes with Transition Metals

The ability of this compound to form complexes with transition metals has been explored. These complexes have shown promise in enhancing the stability and activity of the parent compound, potentially leading to new materials with tailored properties for specific applications .

Data Summary Table

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives which showed promising antibacterial and antifungal activities. The most effective compounds had MIC values significantly lower than traditional antibiotics .

- Corrosion Studies : Research on the corrosion inhibition capabilities of thiadiazole derivatives revealed that certain compounds could effectively reduce corrosion rates in mild steel exposed to hydrochloric acid solutions. This suggests practical applications in protecting metal surfaces from degradation .

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-amino-1,2,4-thiadiazole moiety is a common pharmacophore in medicinal chemistry. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral thiadiazoles (e.g., 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one) .

- Stability: Thiadiazoles with electron-withdrawing groups (e.g., chlorophenyl in ) are more stable under acidic conditions, whereas phenol derivatives may undergo oxidation .

Key Research Findings

- Structural Impact: The phenol group in 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride likely enhances binding to biological targets via H-bonding, contrasting with lipophilic substituents (e.g., chlorophenyl) that improve membrane penetration .

- Synthetic Efficiency : Optimized routes for related compounds (e.g., ) highlight the importance of solvent choice and catalysts in achieving high yields (>90%) and purity (>98%).

- Diverse Applications : While cefozopran is clinically used, simpler thiadiazoles serve as intermediates or candidates for anticancer, antimicrobial, and enzyme-inhibiting agents .

Biological Activity

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride is a compound belonging to the thiadiazole family, notable for its diverse biological activities, particularly in antimicrobial and enzyme inhibition. This compound's structure features a phenolic ring substituted with a 5-amino-1,2,4-thiadiazole moiety, enhancing its biological potential. The hydrochloride form improves its solubility, making it suitable for various applications.

- Molecular Formula : C8H8ClN3OS

- Molecular Weight : 229.68 g/mol

- CAS Number : 2377034-72-3

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride and its derivatives. The compound has shown significant activity against various bacterial and fungal strains.

- Bacterial Activity :

- Fungal Activity :

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in disease processes. For instance, derivatives have been synthesized and tested for urease inhibition, showing promising results that could lead to therapeutic applications in treating conditions like urinary tract infections .

The biological activity of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride is attributed to the presence of the thiadiazole ring, which interacts with various biological macromolecules. Interaction studies suggest that the compound may bind to target proteins or enzymes, potentially altering their activity .

Study on Antimicrobial Efficacy

A study conducted by researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy. Among these derivatives, those containing halogen substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, with some compounds demonstrating MIC values lower than those of established antibiotics .

Urease Inhibition Study

Another significant study focused on the urease inhibition properties of thiadiazole derivatives. The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced urease inhibitory activity, suggesting potential therapeutic applications in managing urea-related disorders .

Comparative Analysis of Thiadiazole Derivatives

| Compound Name | Structure Type | Unique Features | Antimicrobial Activity (MIC) |

|---|---|---|---|

| 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride | Thiadiazole derivative | Substituted phenolic ring | 25–62.5 μg/mL |

| 2-Amino-1,3,4-thiadiazole derivatives | Thiadiazole derivative | Varying substitutions | MIC = 32–42 μg/mL against A. niger |

| Chlorinated derivatives | Thiadiazole derivative | Enhanced antibacterial properties | MIC = 25 μg/mL |

Q & A

Q. Example Reaction Setup

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylhydrazine HCl | Dioxane | 20–25 | ~75 | |

| Chloroacetyl chloride | Ethanol-DMF | 25 | 60–70 |

How can structural contradictions in NMR or crystallographic data for this compound be resolved?

Advanced Research Focus

Discrepancies in spectral or crystallographic data (e.g., unexpected substituent orientations) require multi-technique validation:

X-ray crystallography : Resolve ambiguities in bond angles or substituent positions using single-crystal diffraction (e.g., mean C–C bond length = 0.004 Å, R factor = 0.053) .

Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate tautomeric forms .

Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 288.74) to rule out impurities .

What methodologies are effective for analyzing the compound’s biological activity in drug discovery?

Advanced Research Focus

To assess therapeutic potential (e.g., anticancer or antimicrobial properties):

In vitro assays :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC50 determination).

- Enzyme inhibition : Screen against target enzymes (e.g., thymidylate synthase) using fluorometric methods .

Structure-activity relationship (SAR) : Modify the thiadiazole core with substituents (e.g., chloro, trifluoromethyl) to enhance binding affinity .

Molecular docking : Simulate interactions with protein targets (e.g., PDB: 1M2J) using AutoDock Vina .

Q. Key Structural Modifications

| Substituent | Bioactivity Enhancement | Reference |

|---|---|---|

| 3-Chlorobenzo[b]thien-2-yl | Anticancer | |

| Trifluoromethyl | Agrochemical stability |

How can unexpected byproducts during synthesis be minimized or characterized?

Advanced Research Focus

Unexpected products (e.g., pyrazole derivatives from phenylhydrazine reactions) arise from competing pathways . Mitigation strategies:

Reagent purity : Use freshly distilled chloroacetyl chloride to prevent hydrolysis .

Kinetic control : Slow addition of reagents (dropwise over 30 mins) suppresses side reactions .

Byproduct analysis :

- HPLC-MS : Identify minor peaks with retention times >15 mins .

- TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .

What advanced spectroscopic techniques are critical for characterizing this compound’s tautomeric forms?

Q. Basic Research Focus

FT-IR : Confirm NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

¹³C NMR : Detect tautomeric shifts; aromatic carbons appear at δ 110–150 ppm .

UV-Vis : Monitor π→π* transitions (λmax ~270–300 nm) in ethanol .

How can computational chemistry aid in predicting the compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.